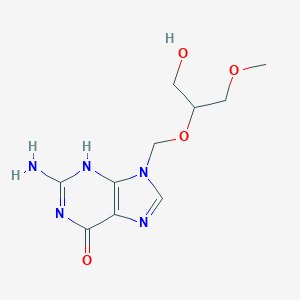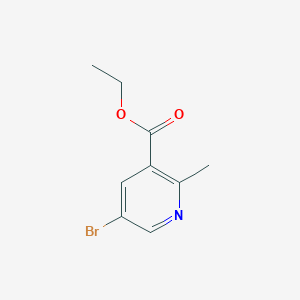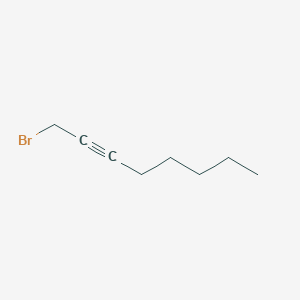
1-Bromo-2-octino
Descripción general
Descripción
1-Bromo-2-octyne is a halogenated alkyne, a compound that includes a bromine atom and a triple bond within its carbon chain. While the specific compound 1-Bromo-2-octyne is not directly discussed in the provided papers, the research does cover various brominated alkynes and their chemical behavior, which can provide insights into the properties and reactivity of 1-Bromo-2-octyne.
Synthesis Analysis
The synthesis of brominated alkynes can be achieved through different methods. For instance, the synthesis of fluorinated enynes and dienes via 1-bromo-2-fluoro alkenes involves palladium-catalyzed condensation, which could be adapted for the synthesis of 1-Bromo-2-octyne . Additionally, the preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction suggests a potential synthetic route for 1-Bromo-2-octyne that could offer high yields and stereoselectivity .
Molecular Structure Analysis
The molecular structure of brominated alkynes, such as 1-Bromo-2-octyne, is characterized by the presence of a triple bond and a bromine atom. The structure can influence the reactivity and the formation of stereogenic centers or axially chiral allenes, as seen in the DABCO-catalyzed 1,4-bromolactonization of conjugated enynes .
Chemical Reactions Analysis
Brominated alkynes participate in various chemical reactions. For example, they can undergo regioselective gold-catalyzed rearrangement , and they can be used as reagents in organic synthesis, such as in the addition to aldehydes and ketones to form 2-bromo-1-alken-3-ols . The reactivity of 1-Bromo-2-octyne can be inferred from these studies, suggesting its potential utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-octyne can be deduced from the behavior of similar brominated compounds. The stability of a 1-bromoalumole and its potential for functionalization indicate that brominated alkynes can form stable structures and participate in further chemical transformations . The visible-light-induced C-Br bond homolysis of bromomalonates to synthesize benzofurans demonstrates the susceptibility of brominated compounds to photolytic conditions .
Aplicaciones Científicas De Investigación
Investigación Proteómica
1-Bromo-2-octino se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las interacciones, modificaciones y localización de las proteínas .
Acoplamiento Cruzado Catalizado por Cobre(I)
this compound se utiliza en reacciones de acoplamiento cruzado catalizadas por cobre(I) . Este proceso implica el tratamiento de N,N-dimetilhidrazinoalquenos con Et2Zn, seguido de un acoplamiento cruzado catalizado por Cu(I) con 1-bromoalquinos, dando como resultado piperidinas y pirrolidinas con un buen rendimiento .
3. Síntesis de Andamios N-Heterocíclicos Saturados para Fármacos this compound se utiliza en la síntesis de andamios N-heterocíclicos saturados para fármacos . Los heterociclos que contienen nitrógeno se reconocen como andamios privilegiados para productos farmacéuticos debido a su mayor farmacocinética y biodisponibilidad .
4. Síntesis Regio- y Estereoselectiva de (E)-1-bromo-2-iodoalquenos this compound se utiliza en la síntesis regio- y estereoselectiva de (E)-1-bromo-2-iodoalquenos . Este proceso implica la iodobromación de 1-aril-2-alquiletinos .
Síntesis de Piperidinas y Pirrolidinas
this compound se utiliza en la síntesis de piperidinas y pirrolidinas . Estos son N-heterociclos comunes presentes en muchos fármacos aprobados por la FDA <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 102
Safety and Hazards
Propiedades
IUPAC Name |
1-bromooct-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBYOBXEXNWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373728 | |
| Record name | 1-Bromo-2-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18495-27-7 | |
| Record name | 1-Bromo-2-octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-bromo-2-octyne a useful reagent in the synthesis of polyunsaturated fatty acids like (E,Z,Z)-8,11,14-eicosatrienoate?
A1: 1-Bromo-2-octyne serves as a key building block due to its reactive bromine atom and the triple bond within its structure. [] This allows it to participate in coupling reactions, effectively adding its eight-carbon chain to other molecules. In the synthesis of (E,Z,Z)-8,11,14-eicosatrienoate, it is coupled with 1,4-decadiyne, ultimately contributing to the final molecule's extended carbon chain and specific arrangement of double and triple bonds. [] This highlights its utility in constructing complex molecules with defined stereochemistry.
Q2: How does the use of 1-bromo-2-octyne enable the control of double bond geometry (E/Z isomerism) in the final fatty acid products?
A2: While 1-bromo-2-octyne itself does not dictate the E/Z configuration of the final product, its use in conjunction with specific reaction conditions and subsequent modifications allows for control over double bond geometry. [, ] For example, partial hydrogenation of triple bonds derived from 1-bromo-2-octyne under controlled conditions can yield specific Z-isomers, crucial for mimicking naturally occurring fatty acids. [, ] Additionally, the use of Wittig reagents with defined stereochemistry allows for the introduction of E-double bonds at desired positions. [] This demonstrates how strategic incorporation of 1-bromo-2-octyne into a multi-step synthesis allows chemists to achieve the desired isomeric purity in the final product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


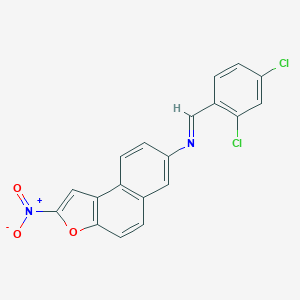

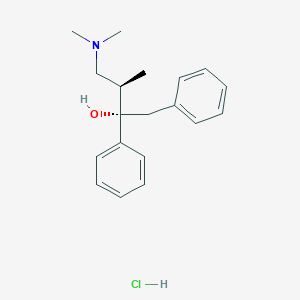
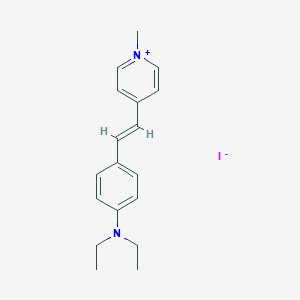

![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)




